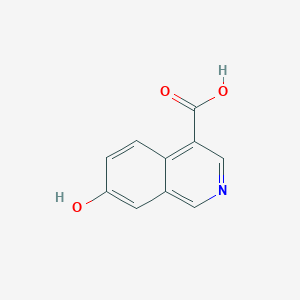
7-Hydroxyisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies. For instance, a diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . Another study reported the synthesis of 7-substituted-4-hydroxyquinoline-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is related to the structures of other isoquinoline derivatives. For example, 3D-QSAR models were established by collecting 46 multivariate-substituted 4-oxyquinazoline HDAC6 inhibitors .Applications De Recherche Scientifique
Excited-State Intramolecular Proton Transfer
7-Hydroxyquinoline-8-carboxylic acid, a compound closely related to 7-Hydroxyisoquinoline-4-carboxylic acid, has been shown to undergo excited-state intramolecular double proton transfer (ESIDPT), resulting in quinolinone-like tautomer emission. This property indicates its potential application in the study of intramolecular proton relay systems and excited-state chemistry (Kuo‐Chun Tang et al., 2011).
Photolabile Protecting Groups
The synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative of 7-Hydroxyquinoline, have been described for its use as a photolabile protecting group for carboxylic acids. BHQ offers greater efficiency in single photon quantum yield and sensitivity to multiphoton-induced photolysis than other caging groups, showcasing its utility in biological applications (O. Fedoryak & T. M. Dore, 2002).
Synthesis of Constrained Amino Acids
A rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a constrained tyrosine analogue, has been developed. This synthesis demonstrates the compound's relevance in creating conformationally restricted amino acids for research and drug development (K. Verschueren et al., 1992).
Behavioral Effects in Mice
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the 7-hydroxy variant, have shown to transiently increase locomotor activity in mice, suggesting a potential physiological role for these compounds. Some derivatives have been detected as endogenous compounds in the brain, pointing to their importance in neurological studies (H. Nakagawa et al., 1996).
Mécanisme D'action
Target of Action
It is known that quinoline-4-carboxylic acid derivatives, which are structurally similar to 7-hydroxyisoquinoline-4-carboxylic acid, have been evaluated as potent inhibitors of alkaline phosphatases . These enzymes play a crucial role in many biological processes, including bone mineralization and the regulation of intracellular levels of phosphate .
Biochemical Pathways
Alkaline phosphatases are involved in numerous biochemical pathways, including those related to bone mineralization and phosphate metabolism .
Result of Action
If the compound acts as an inhibitor of alkaline phosphatases, it could potentially alter the activity of these enzymes, leading to changes in the processes they regulate, such as bone mineralization and phosphate metabolism .
Propriétés
IUPAC Name |
7-hydroxyisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-1-2-8-6(3-7)4-11-5-9(8)10(13)14/h1-5,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHLYYXKRIGWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2695207.png)
![N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B2695209.png)

![N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2695211.png)
![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)
![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)
![N-(2-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2695219.png)

![Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2695222.png)